molecular formula C21H20N2O2S B12158865 (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12158865
M. Wt: 364.5 g/mol
InChI Key: NANRCBCLQBONCO-UYRXBGFRSA-N
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Description

The compound (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with specific substituents that may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The initial step involves the cyclization of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Imino Group: The imino group is introduced by reacting the thiazolidinone with an appropriate amine, such as 2,3-dimethylaniline.

    Formation of the Benzylidene Group: The final step involves the condensation of the thiazolidinone derivative with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in an organic solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of nitro or halogen groups on the benzylidene ring.

Scientific Research Applications

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or transcription factors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

Uniqueness

The unique substituents on This compound contribute to its distinct chemical and biological properties, such as enhanced solubility, specific binding affinity to molecular targets, and unique reactivity patterns.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O2S/c1-4-12-25-17-10-8-16(9-11-17)13-19-20(24)23-21(26-19)22-18-7-5-6-14(2)15(18)3/h4-11,13H,1,12H2,2-3H3,(H,22,23,24)/b19-13-

InChI Key

NANRCBCLQBONCO-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2)C

Origin of Product

United States

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